
Phosphoric acid, bis(phenylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid, bis(phenylmethyl) ester is an organophosphorus compound with the molecular formula (C₆H₅CH₂O)₂P(O)(OH). It is a derivative of phosphoric acid where two of the hydroxyl groups are replaced by benzyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
Phosphoric acid, bis(phenylmethyl) ester can be synthesized through several methods. One common method involves the reaction of phosphorus oxychloride with benzyl alcohol in the presence of a base such as pyridine. The reaction proceeds as follows:
POCl3+3C6H5CH2OH→(C6H5CH2O)2P(O)(OH)+2HCl+C6H5CH2Cl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
On an industrial scale, dibenzylphosphate can be produced by the esterification of phosphoric acid with benzyl alcohol. This process involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification reaction.
化学反应分析
Types of Reactions
Phosphoric acid, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, dibenzylphosphate can hydrolyze to form phosphoric acid and benzyl alcohol.
Oxidation: this compound can be oxidized to form dibenzylphosphonate.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reactions are often carried out in the presence of strong nucleophiles such as alkoxides or amines.
Major Products
Hydrolysis: Phosphoric acid and benzyl alcohol.
Oxidation: Dibenzylphosphonate.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学研究应用
Phosphoric acid, bis(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and nucleotide analogs.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and other therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which dibenzylphosphate exerts its effects depends on the specific application. In organic synthesis, it acts as a phosphorylating agent, transferring its phosphate group to other molecules. In biological systems, it can interact with enzymes and other proteins, modifying their activity through phosphorylation.
相似化合物的比较
Phosphoric acid, bis(phenylmethyl) ester can be compared with other organophosphorus compounds such as:
Dibenzylphosphite: Similar in structure but contains a P-H bond instead of a P-OH bond.
Dibenzylphosphonate: An oxidized form of dibenzylphosphate with a P=O bond.
Triphenylphosphate: Contains three phenyl groups instead of benzyl groups.
This compound is unique in its combination of benzyl groups and a phosphate moiety, making it particularly useful in applications requiring both hydrophobic and hydrophilic properties.
属性
分子式 |
C14H14O4P- |
|---|---|
分子量 |
277.23 g/mol |
IUPAC 名称 |
dibenzyl phosphate |
InChI |
InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)/p-1 |
InChI 键 |
HDFFVHSMHLDSLO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride](/img/structure/B8813031.png)
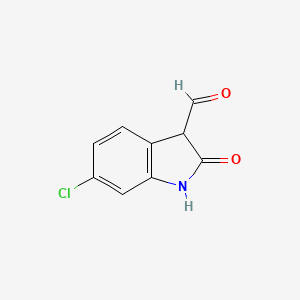
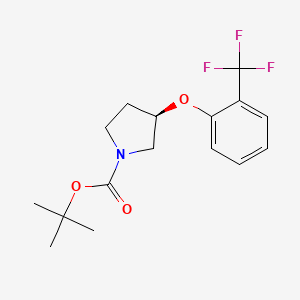
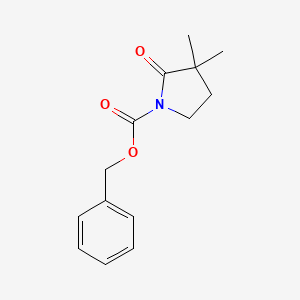
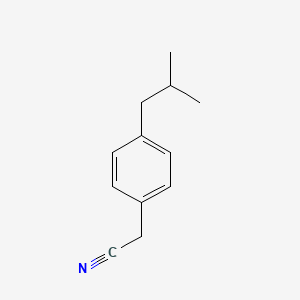

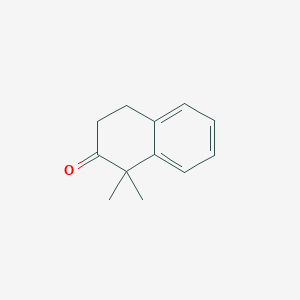
![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8813078.png)
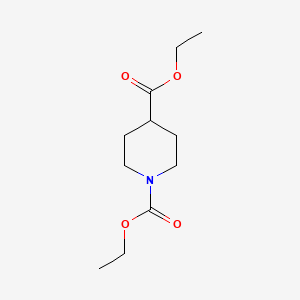
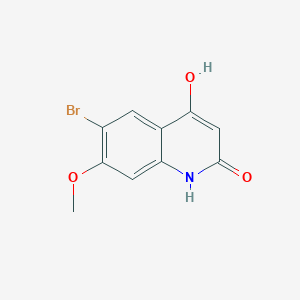
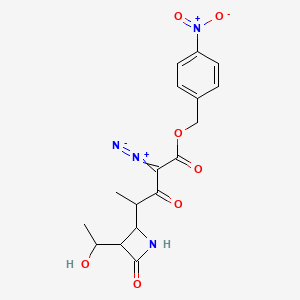
![3,6,6,9-Tetramethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B8813118.png)


